molecular formula C11H7NO2 B182566 1H-furo[3,4-b]quinolin-3-one CAS No. 26956-06-9

1H-furo[3,4-b]quinolin-3-one

Cat. No. B182566
CAS RN: 26956-06-9
M. Wt: 185.18 g/mol
InChI Key: KHBIIKYQELEKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-furo[3,4-b]quinolin-3-one is a heterocyclic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of furoquinolines and has been studied extensively for its pharmacological properties.

Mechanism Of Action

The mechanism of action of 1H-furo[3,4-b]quinolin-3-one is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by interacting with specific cellular targets.

Biochemical And Physiological Effects

1H-furo[3,4-b]quinolin-3-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi.

Advantages And Limitations For Lab Experiments

The advantages of using 1H-furo[3,4-b]quinolin-3-one in lab experiments include its ease of synthesis, good yield, and purity. However, the compound is relatively unstable and requires careful handling to prevent decomposition.

Future Directions

1H-furo[3,4-b]quinolin-3-one has a range of potential future applications. These include its use as a fluorescent probe for the detection of metal ions, as a potential anti-cancer agent, and as a potential anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.
In conclusion, 1H-furo[3,4-b]quinolin-3-one is a heterocyclic compound that has gained significant attention in recent years due to its potential therapeutic applications. The compound has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 1H-furo[3,4-b]quinolin-3-one involves the condensation of 2-aminobenzaldehyde and 2-hydroxy-1-naphthaldehyde in the presence of a catalyst. The reaction yields the desired product with good yield and purity.

Scientific Research Applications

1H-furo[3,4-b]quinolin-3-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

26956-06-9

Product Name

1H-furo[3,4-b]quinolin-3-one

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

1H-furo[3,4-b]quinolin-3-one

InChI

InChI=1S/C11H7NO2/c13-11-10-8(6-14-11)5-7-3-1-2-4-9(7)12-10/h1-5H,6H2

InChI Key

KHBIIKYQELEKKZ-UHFFFAOYSA-N

SMILES

C1C2=CC3=CC=CC=C3N=C2C(=O)O1

Canonical SMILES

C1C2=CC3=CC=CC=C3N=C2C(=O)O1

Other CAS RN

26956-06-9

Origin of Product

United States

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